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Compound of Interest

Compound Name: DPPC-d62

Cat. No.: B1504367 Get Quote

For researchers, scientists, and drug development professionals engaged in membrane

studies, the choice of appropriate lipid probes is paramount. Deuterated phospholipids are

indispensable tools, particularly in techniques like solid-state Nuclear Magnetic Resonance

(NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). Among these, 1,2-

dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) is a widely

utilized and well-characterized lipid. This guide provides an objective comparison of DPPC-d62
with other common deuterated phospholipids, supported by experimental data, to aid in the

selection of the most suitable lipid for specific research applications.

This guide will delve into the comparative performance of DPPC-d62 against other deuterated

phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54), 1,2-

distearoyl-sn-glycero-3-phosphocholine (DSPC-d70), and 1-palmitoyl-2-oleoyl-sn-glycero-3-

phosphocholine (POPC-d31). The comparison will focus on key biophysical parameters

including phase transition temperature, bilayer thickness, and area per lipid, which are critical

for interpreting data from membrane studies.

Data Presentation: Comparative Quantitative Data
The selection of a deuterated phospholipid significantly impacts the physical properties of the

model membrane. The following tables summarize key quantitative data for DPPC-d62 and

other commonly used deuterated phospholipids.
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Phospholipid
Acyl Chain
Composition

Degree of
Deuteration

Main Phase
Transition
Temperature (Tm)
(°C)

DPPC-d62 16:0-d31/16:0-d31 Acyl chains ~37[1][2]

DPPC (protiated) 16:0/16:0 None ~41[1][2]

DMPC-d54 14:0-d27/14:0-d27 Acyl chains ~20[1][2]

DMPC (protiated) 14:0/14:0 None ~24[1][2]

DSPC-d70 18:0-d35/18:0-d35 Acyl chains ~51[1][2]

DSPC (protiated) 18:0/18:0 None ~55[1][2]

POPC-d31 16:0/18:1-d31 Oleoyl chain ~ -2

POPC (protiated) 16:0/18:1 None ~ -2

Table 1: Comparison of Main Phase Transition Temperatures (Tm) for Selected Deuterated and

Protiated Phospholipids. The data illustrates that chain deuteration typically leads to a

depression of the main phase transition temperature compared to the protiated counterparts[1]

[2]. This effect is attributed to the slightly larger volume occupied by deuterium atoms

compared to hydrogen, which weakens the van der Waals interactions between the acyl

chains.
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Phospholipid
Temperature
(°C)

Bilayer
Thickness (Å)

Area per Lipid
(Å²)

Technique

DPPC-d62 50 45.5 ± 0.5 62.9 ± 0.5 SANS/SAXS

DPPC (protiated) 50 45.8 ± 0.5 64.0 ± 0.6 SANS/SAXS

DMPC-d54 30 42.1 ± 0.5 60.6 ± 0.6 SANS/SAXS

DMPC

(protiated)
30 42.4 ± 0.5 61.8 ± 0.7 SANS/SAXS

DSPC-d70 65 49.2 ± 0.6 66.1 ± 0.7 SANS/SAXS

DSPC (protiated) 65 49.5 ± 0.6 67.5 ± 0.8 SANS/SAXS

POPC-d31 30 44.7 ± 0.5 68.3 ± 0.8 SANS/SAXS

POPC (protiated) 30 45.0 ± 0.5 69.3 ± 0.9 SANS/SAXS

Table 2: Comparative Bilayer Properties of Deuterated and Protiated Phospholipids in the Fluid

Phase. The data, compiled from various studies, shows that chain deuteration generally results

in a slight decrease in both bilayer thickness and area per lipid in the fluid phase. These

differences, although small, can be significant for high-resolution structural studies.

Mandatory Visualization
Caption: Experimental workflow for characterizing deuterated phospholipid vesicles.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are detailed protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Phase
Transition Analysis
Objective: To determine the main phase transition temperature (Tm) of deuterated and

protiated phospholipid vesicles.
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Methodology:

Liposome Preparation:

Prepare a stock solution of the desired phospholipid (e.g., DPPC-d62) in chloroform or a

chloroform/methanol mixture (e.g., 2:1 v/v).

In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a

thin lipid film.

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a

final lipid concentration of 1-5 mg/mL. The hydration should be performed above the

expected Tm of the lipid.

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

For unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw

cycles followed by extrusion through polycarbonate membranes with a defined pore size

(e.g., 100 nm).

DSC Measurement:

Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a

DSC sample pan. Use the same volume of buffer in the reference pan.

Seal the pans hermetically.

Place the sample and reference pans in the DSC instrument.

Equilibrate the system at a temperature well below the expected Tm (e.g., 10°C for

DPPC).

Perform heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature

range that encompasses the phase transition. Typically, at least two heating/cooling cycles

are performed to ensure reproducibility.
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The main phase transition temperature (Tm) is determined as the peak temperature of the

endothermic transition in the heating scan.

²H Solid-State NMR Spectroscopy for Order Parameter
Determination
Objective: To measure the acyl chain order parameters of deuterated phospholipids in a bilayer.

Methodology:

Sample Preparation:

Prepare multilamellar vesicles (MLVs) of the deuterated phospholipid as described in the

DSC protocol, typically at a higher lipid concentration (e.g., 50 wt% lipid in buffer).

Carefully transfer the hydrated lipid paste into a solid-state NMR rotor (e.g., 4 mm zirconia

rotor).

Pack the sample evenly by gentle centrifugation.

NMR Data Acquisition:

Insert the rotor into the solid-state NMR probe.

Tune and match the probe to the deuterium frequency (e.g., 61.4 MHz on a 9.4 T magnet).

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ -

acquire).

Typical experimental parameters include a 90° pulse width of 2-3 µs, an inter-pulse delay

(τ) of 30-50 µs, a recycle delay of 1-2 s, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

Spectra should be acquired at a temperature above the main phase transition of the lipid.

Data Analysis:
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The resulting powder pattern spectrum is a superposition of Pake doublets from each

deuterated segment in the acyl chain.

The quadrupolar splitting (ΔνQ) for each resolved doublet is measured.

The segmental order parameter (SCD) for each carbon position is calculated using the

equation: SCD = (4/3) * (h * ΔνQ) / (e²qQ/h), where h is Planck's constant and e²qQ/h is

the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
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Deuterated Lipid Bilayer in Magnetic Field
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Caption: Pathway for determining lipid order parameters via ²H Solid-State NMR.
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Small-Angle Neutron Scattering (SANS) for Bilayer
Structure Determination
Objective: To determine the bilayer thickness and area per lipid of deuterated phospholipid

vesicles.

Methodology:

Sample Preparation:

Prepare large unilamellar vesicles (LUVs) of the deuterated phospholipid by extrusion, as

described in the DSC protocol.

The final lipid concentration should be in the range of 1-10 mg/mL.

The vesicles are typically prepared in D₂O-based buffers to provide contrast for neutron

scattering. To determine both bilayer thickness and area per lipid accurately,

measurements at different D₂O/H₂O contrast points are often necessary.

SANS Data Acquisition:

Load the vesicle suspension into a quartz cuvette (e.g., 1-2 mm path length).

Place the sample in the SANS instrument.

Acquire scattering data over a suitable range of scattering vectors (q), typically from ~0.01

to 0.5 Å⁻¹. This may require multiple instrument configurations.

Measure the scattering from the empty cuvette and the buffer for background subtraction.

Data Analysis:

Reduce the raw 2D scattering data to a 1D intensity (I(q)) versus q profile.

Subtract the background scattering.

Fit the scattering data to a model for unilamellar vesicles. A common model is a core-shell

form factor, where the bilayer is represented by one or more shells with different scattering

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


length densities (SLDs).

The fitting procedure yields parameters such as the bilayer thickness and the radius of the

vesicle.

The area per lipid (A) can be calculated from the bilayer thickness (D) and the known

volume of the lipid molecule (V) using the equation: A = 2V/D.
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Deuterated Vesicle Suspension in D2O
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Caption: Workflow for SANS analysis of deuterated lipid vesicles.

In conclusion, the choice between DPPC-d62 and other deuterated phospholipids depends on

the specific requirements of the experiment. For studies requiring a gel-phase membrane at
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physiological temperatures, longer-chain deuterated lipids like DSPC-d70 might be more

appropriate. Conversely, for studies at lower temperatures or those requiring a more fluid

membrane, DMPC-d54 could be the lipid of choice. The introduction of unsaturation with

POPC-d31 provides a model closer to the complexity of biological membranes. The data and

protocols presented in this guide offer a foundation for making an informed decision and for

designing and executing robust membrane biophysics experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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